Ethyl 2-bromomethyl-6-chlorobenzoate
Description
Ethyl 2-bromomethyl-6-chlorobenzoate is a halogenated aromatic ester featuring a bromomethyl (-CH₂Br) group at the 2-position and a chlorine atom at the 6-position of the benzene ring, with an ethyl ester functional group. Halogenated benzoates are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity in nucleophilic substitutions and cross-coupling reactions .
Properties
Molecular Formula |
C10H10BrClO2 |
|---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
ethyl 2-(bromomethyl)-6-chlorobenzoate |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)9-7(6-11)4-3-5-8(9)12/h3-5H,2,6H2,1H3 |
InChI Key |
WNFPGFCLVLLEAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1Cl)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural features and properties of Ethyl 2-bromomethyl-6-chlorobenzoate and its analogs:
Key Observations:
- Ester Group Influence: The ethyl ester in the target compound likely increases lipophilicity compared to the methyl analog, improving solubility in organic solvents like ethyl acetate (common in extraction processes, as noted in Table S1 ). Methyl esters, however, may hydrolyze faster due to shorter alkyl chains .
- Halogen Effects: The bromomethyl group in the target compound is a superior leaving group compared to the amino or methyl substituents in analogs, making it more reactive in SN2 reactions. In contrast, the trifluorinated analog (Ethyl 2-bromo-3-chloro-6-fluorobenzoate) exhibits stronger electron-withdrawing effects, favoring electrophilic aromatic substitution .
- Functional Group Versatility: The amino group in Ethyl 2-amino-6-chloro-3-methylbenzoate enables diverse derivatization (e.g., acylation), whereas the bromomethyl group in the target compound is pivotal for alkylation reactions .
Physicochemical Properties
- Solubility : Ethyl esters generally exhibit higher solubility in ethyl acetate (log P ~2.5–3.0) compared to methyl esters, as inferred from partitioning data in clove extracts (Table 20 ).

- Thermal Stability : Halogenated benzoates typically decompose above 200°C, with bromine substituents reducing stability compared to fluorine .
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